(4-Methyloxan-4-yl)methanesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

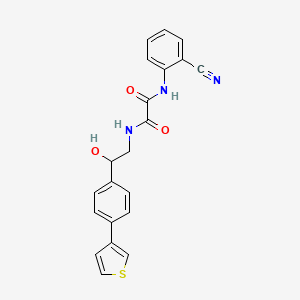

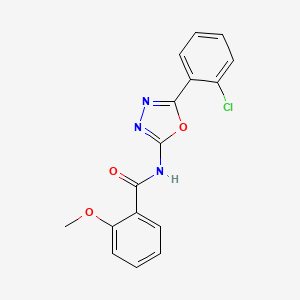

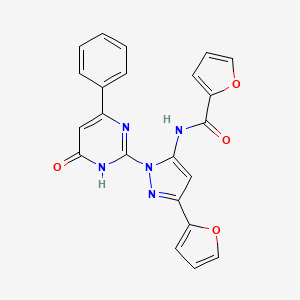

“(4-Methyloxan-4-yl)methanesulfonyl chloride” is a chemical compound with the CAS Number: 1784976-29-9 . It has a molecular weight of 212.7 and its IUPAC name is (4-methyltetrahydro-2H-pyran-4-yl)methanesulfonyl chloride . The compound is typically stored at 4 degrees Celsius and is available in powder form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius . Its molecular weight is 212.7 .Wissenschaftliche Forschungsanwendungen

Versatile Protecting and Activating Group for Amine Synthesis

(Izumi Sakamoto et al., 2006) introduced 2-(1,3-Dioxan-2-yl)ethylsulfonyl (Dios) chloride as a new versatile sulfonating agent for amines. Primary and secondary amines were sulfonated very easily in excellent yields with Dios chloride. The Dios group is noted for its stability under basic and reductive conditions and is removed by heating in a hot aqueous solution of trifluoroacetic acid, showcasing its potential for synthesis applications.

Microbial Metabolism of Methanesulfonic Acid

Research by D. Kelly and J. Murrell (1999) on the microbial metabolism of methanesulfonic acid, derived from methanesulfonyl chloride, shows its importance in the biogeochemical cycling of sulfur. This study highlights how methanesulfonic acid is used by diverse aerobic bacteria as a source of sulfur for growth, providing insights into environmental and ecological research applications.

Synthesis Process of Methyl Sulfonamide

The synthesis of methylsulfonamide from methanesulfonyl chloride, explored by Zhao Li-fang (2002), discusses the optimized reaction conditions leading to high product yields. This process is significant for the production of intermediates in pharmaceutical and agrochemical industries.

Analytical Applications in Lipid Peroxidation

D. Gérard-Monnier et al. (1998) developed a colorimetric assay of lipid peroxidation using methanesulfonic acid, showing its utility in biochemistry and analytical chemistry for studying oxidative stress and its biological implications.

One-Pot Synthesis of Benzoxazoles

A study by Dinesh Kumar et al. (2008) found methanesulfonic acid to be an effective catalyst for synthesizing 2-substituted benzoxazoles from carboxylic acids. This highlights its role in facilitating chemical syntheses that are relevant in pharmaceutical research and material science.

Safety and Hazards

The compound has been classified as dangerous with the signal word "Danger" . It has hazard statements H302 and H314 , indicating that it is harmful if swallowed and causes severe skin burns and eye damage. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Eigenschaften

IUPAC Name |

(4-methyloxan-4-yl)methanesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO3S/c1-7(6-12(8,9)10)2-4-11-5-3-7/h2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTJVUTFYAVXYIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCOCC1)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2,6-dichlorophenyl)-N-[2-(dimethylamino)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2679993.png)

![2-{[1-(1H-indazole-3-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2679998.png)

![1-(3-benzyl-4-oxothieno[3,2-d]pyrimidin-2-yl)-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2680007.png)